molecular formula C13H18F2O B177908 1,2-Difluoro-3-(heptyloxy)benzene CAS No. 122265-84-3

1,2-Difluoro-3-(heptyloxy)benzene

Cat. No. B177908
CAS RN: 122265-84-3
M. Wt: 228.28 g/mol
InChI Key: DTLNCGIPFFKTFC-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-(heptyloxy)benzene is an aromatic compound with the molecular formula C13H18F2O . It is chemically inert, weakly coordinating, and has a relatively high dielectric constant . It contains a total of 34 bonds, including 16 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Synthesis Analysis

The synthesis of 1,2-Difluoro-3-(heptyloxy)benzene can be achieved through two methods . The first method involves heating 3-difluorophenol, 1-bromoheptane, K2CO3, and butanone together under reflux overnight. The heptyl ether product is then purified by vacuum distillation . The second method involves adding n-heptyl bromide to a solution of 2,3-difluorophenol in DMSO and sodium hydroxide, and stirring for 3 days at room temperature .


Molecular Structure Analysis

The molecule contains a total of 34 bonds, including 16 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ether .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Difluoro-3-(heptyloxy)benzene include a molecular weight of 228.278 Da and a predicted boiling point of 268.4±20.0 °C . It also has a predicted density of 1.033±0.06 g/cm3 .

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-(heptyloxy)benzene is not clearly defined due to its inert nature .

Safety and Hazards

The safety data sheet for 1,2-Difluoro-3-(heptyloxy)benzene indicates that it is combustible and can cause skin and eye irritation, as well as respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

1,2-difluoro-3-heptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O/c1-2-3-4-5-6-10-16-12-9-7-8-11(14)13(12)15/h7-9H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLNCGIPFFKTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614412
Record name 1,2-Difluoro-3-(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Difluoro-3-(heptyloxy)benzene

CAS RN

122265-84-3
Record name 1,2-Difluoro-3-(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantities: 1-bromoheptane (46.6 g, 0.26 mol), potassium carbonate (70 g, 0.5 mol) and compound from Example 37 (31.2 g, 0.24 mol). The experimental procedure was as described in Example 38.
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three

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